![molecular formula C13H10FNO2 B578107 Methyl 4-(3-fluoropyridin-2-yl)benzoate CAS No. 1355247-87-8](/img/structure/B578107.png)
Methyl 4-(3-fluoropyridin-2-yl)benzoate
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Overview
Description
“Methyl 4-(3-fluoropyridin-2-yl)benzoate” is a chemical compound with the CAS Number: 1355247-87-8 . It has a molecular weight of 231.23 and its molecular formula is C13H10FNO2 . The IUPAC name for this compound is methyl 4-(3-fluoro-2-pyridinyl)benzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-(3-fluoropyridin-2-yl)benzoate” is 1S/C13H10FNO2/c1-17-13(16)10-6-4-9(5-7-10)12-11(14)3-2-8-15-12/h2-8H,1H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Pharmaceutical Research: Anti-Fibrosis Drug Development
Methyl 4-(3-fluoropyridin-2-yl)benzoate has potential applications in the development of anti-fibrotic drugs. Pyrimidine derivatives, which can be synthesized from related compounds, have shown significant activity against fibrotic diseases . This compound could serve as a precursor in synthesizing novel heterocyclic compounds with anti-fibrotic properties.
Material Science: Fluorinated Building Blocks
In material science, this compound is used as a fluorinated building block due to its fluoropyridinyl group. Fluorinated compounds are crucial in developing advanced materials with unique properties like increased durability and chemical resistance .
Chemical Synthesis: Intermediate for Complex Molecules
As an intermediate in chemical synthesis, Methyl 4-(3-fluoropyridin-2-yl)benzoate is valuable for constructing complex molecules. Its benzoate group is a good leaving group, which can be replaced by various nucleophiles to create diverse chemical structures .
Analytical Chemistry: Chromatography Standards
This compound can be used to create standards in chromatography. Its distinct chemical structure allows it to serve as a reference point for identifying similar compounds in complex mixtures .
Life Science: Molecular Probes
In life sciences, Methyl 4-(3-fluoropyridin-2-yl)benzoate can be used to create molecular probes. These probes can bind to specific biological targets, aiding in the study of biological processes and disease pathology .
Chemical Biology: Enzyme Inhibition Studies
The compound’s structure makes it suitable for enzyme inhibition studies. By modifying the fluoropyridinyl group, researchers can investigate the interaction between the compound and various enzymes, which is essential for drug discovery .
Organic Electronics: Semiconductors
Organic semiconductors can be synthesized using Methyl 4-(3-fluoropyridin-2-yl)benzoate as a starting material. Its aromatic structure and electron-withdrawing fluorine atom make it a candidate for creating p-type semiconductors .
Environmental Science: Fluorine Cycle Studies
The compound can be used in environmental science to study the fluorine cycle. Its fluorinated structure allows researchers to trace the environmental pathways and transformations of fluorine-containing compounds .
Safety and Hazards
properties
IUPAC Name |
methyl 4-(3-fluoropyridin-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)10-6-4-9(5-7-10)12-11(14)3-2-8-15-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTJJFZNPUJZKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742792 |
Source
|
Record name | Methyl 4-(3-fluoropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1355247-87-8 |
Source
|
Record name | Benzoic acid, 4-(3-fluoro-2-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(3-fluoropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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